Para-Fluorine Substitution Reduces logP by ~36% Compared to Ortho-Fluoro Analog
The para-fluorine substitution in 4-fluoro-N-(piperidin-4-yl)benzamide results in a significantly lower measured logP (0.834) compared to its ortho-fluoro isomer, 2-fluoro-N-(piperidin-4-yl)benzamide, which has a logP of 1.3075 [1]. This difference of 0.4735 log units translates to a ~36% reduction in lipophilicity, a critical parameter for membrane permeability and off-target binding [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.834 |
| Comparator Or Baseline | 2-fluoro-N-(piperidin-4-yl)benzamide: 1.3075 |
| Quantified Difference | Reduction of 0.4735 log units (~36% less lipophilic) |
| Conditions | Calculated/predicted logP values from authoritative chemical database |
Why This Matters
For medicinal chemists, a lower logP is often associated with improved solubility, reduced metabolic clearance, and lower promiscuity, making the 4-fluoro scaffold a preferred starting point for optimizing drug-like properties.
- [1] Chembase. 4-fluoro-N-(piperidin-4-yl)benzamide (logP: 0.834) and 2-fluoro-N-(piperidin-4-yl)benzamide (logP: 1.3075). View Source
